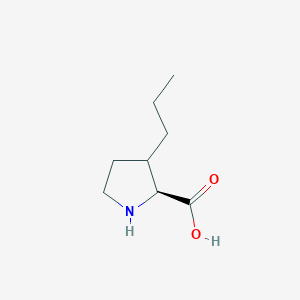
(2S)-3-Propylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Propylpyrrolidine-2-carboxylic acid is a derivative of the amino acid proline, characterized by the substitution of a propyl group at the third position of the pyrrolidine ring. This modification imparts unique structural and functional properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Propylpyrrolidine-2-carboxylic acid typically involves the regioselective alkylation of proline derivatives. One common method includes the use of enamine intermediates, where the regioselective C-3 alkylation is performed . Another approach involves the stereoselective synthesis from 4-substituted proline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of amino acid synthesis and purification apply. These methods often involve large-scale chemical synthesis followed by purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-3-Propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the propyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-3-Propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S)-3-Propylpyrrolidine-2-carboxylic acid involves its ability to influence protein folding and stability. The propyl group at the third position of the pyrrolidine ring restricts the flexibility of the peptide backbone, thereby stabilizing specific secondary structures such as β-turns and polyproline helices . This conformational restriction can affect the biological activity of peptides and proteins, making this compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
- 3-Allyl-L-proline
- 3-Methyl-L-proline
- 4-Hydroxy-L-proline
- L-Azetidine-2-carboxylic acid
Comparison: (2S)-3-Propylpyrrolidine-2-carboxylic acid is unique due to the specific placement of the propyl group, which imparts distinct conformational and functional properties. Compared to 3-Allyl-L-proline and 3-Methyl-L-proline, the propyl group provides a different steric and electronic environment, influencing the compound’s reactivity and interactions with biological molecules . 4-Hydroxy-L-proline and L-Azetidine-2-carboxylic acid, while also proline analogues, have different substituents that confer unique properties and applications .
Propiedades
Número CAS |
14371-87-0 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1 |
Clave InChI |
JYQLFFLYIKPHHN-MLWJPKLSSA-N |
SMILES |
CCCC1CCNC1C(=O)O |
SMILES isomérico |
CCCC1CCN[C@@H]1C(=O)O |
SMILES canónico |
CCCC1CCNC1C(=O)O |
Sinónimos |
Proline, 3-propyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















